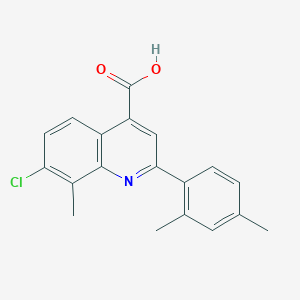

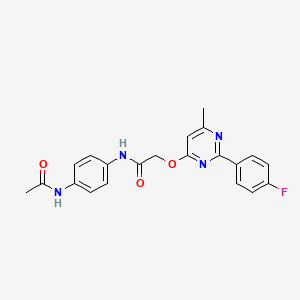

![molecular formula C20H14F3N7S B2841197 3-苄基-6-{5-甲基-1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-4-基}[1,2,4]噻二唑并[3,4-b][1,3,4]噻二唑 CAS No. 890602-82-1](/img/structure/B2841197.png)

3-苄基-6-{5-甲基-1-[3-(三氟甲基)苯基]-1H-1,2,3-三唑-4-基}[1,2,4]噻二唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies . One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry”. This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The exact structure of “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position . The specific reactions that “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would depend on its exact structure. Some general properties of triazoles include their aromaticity, their ability to form hydrogen bonds, and their high nitrogen content .科学研究应用

抗癌活性

一系列的氟化 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑,包括与所述化合物结构相关的化合物,被合成并筛选出针对各种癌细胞系的抗癌活性,例如 MCF7(人乳腺癌)、SaOS-2(人骨肉瘤)和 K562(人髓系白血病)。这些化合物显示出中度至良好的抗增殖效力,表明它们作为抗癌药物的潜力 (Chowrasia 等人,2017)。

抗菌活性

研究还集中在新型 6-氨基三唑并噻二唑的合成和表征上,这些三唑并噻二唑与苯并呋喃和吡唑部分整合,表现出有希望的抗菌活性。与标准药物氯霉素相比,这些化合物通过有效技术合成,并对包括革兰氏阳性和革兰氏阴性细菌在内的各种细菌菌株显示出显着的抗菌功效 (Idrees 等人,2019)。

用于癌症治疗的 PTP1B 抑制剂

另一个重要的应用涉及将稠合双环三唑并噻二唑作为蛋白酪氨酸磷酸酶 1B (PTP1B) 的有效抑制剂。这些抑制剂在癌症治疗中显示出显着的潜力,对人肝癌细胞有效,抑制细胞侵袭,并减少小鼠模型中的肿瘤体积。这表明该化合物在癌症治疗药物开发中的潜力 (Baburajeev 等人,2015)。

抗菌和抗真菌特性

对带有吡唑作为有效抗菌剂的 1,2,4-三唑[3,4-b][1,3,4]噻二唑的进一步研究表明,这些化合物具有显着的抗菌和抗真菌活性。这项研究强调了此类化合物在开发新的抗菌剂以对抗耐药菌株和真菌中的潜在用途 (Sanjeeva Reddy 等人,2010)。

作用机制

未来方向

The field of triazole chemistry is a rapidly evolving area of research, with new synthetic methods and applications being developed regularly . Future research may focus on developing new triazole derivatives with improved biological activity, or on finding new applications for these versatile compounds .

属性

IUPAC Name |

3-benzyl-6-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N7S/c1-12-17(25-28-29(12)15-9-5-8-14(11-15)20(21,22)23)18-27-30-16(24-26-19(30)31-18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQFJXHNKDMSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

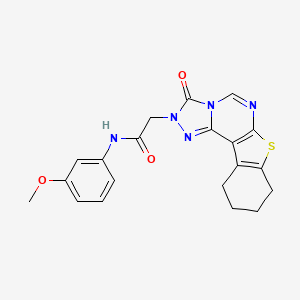

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)

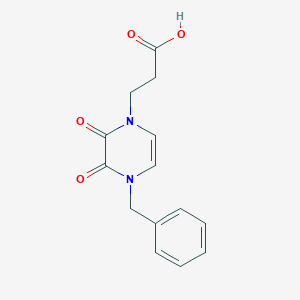

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

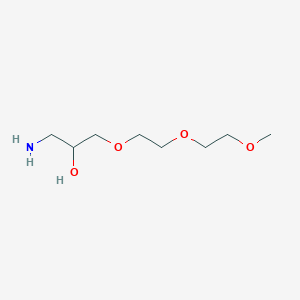

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2841117.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2841134.png)

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)